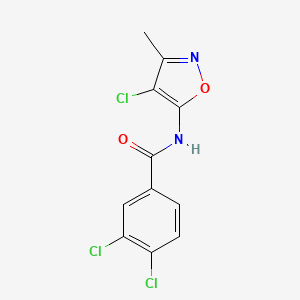

3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide

描述

3,4-Dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative characterized by a 3,4-dichlorinated benzene ring and a substituted 1,2-oxazole moiety at the amide nitrogen. This compound’s structural uniqueness lies in the combination of halogenated aromatic and heterocyclic groups, which may influence its physicochemical properties, binding affinity, and biological activity.

属性

IUPAC Name |

3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O2/c1-5-9(14)11(18-16-5)15-10(17)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWELORGSKQVOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring and oxazole ring.

Amidation: Coupling of the chlorinated oxazole with 3,4-dichlorobenzoyl chloride under suitable conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.

化学反应分析

Types of Reactions

3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

Chemistry

In the field of organic chemistry, 3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Oxazole Rings: The compound can be utilized in cyclization reactions to create other oxazole derivatives.

| Reaction Type | Description |

|---|---|

| Cyclization | Formation of oxazole rings from suitable precursors |

| Chlorination | Introduction of chlorine atoms at specific positions |

| Amidation | Coupling with benzoyl chlorides to form amides |

Biology

The biological activities of this compound are being actively investigated. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties:

- Antimicrobial Activity: Research indicates that derivatives of this compound show significant activity against various bacterial strains, including Gram-positive bacteria.

| Study Reference | Microbial Strain | Activity Level |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant |

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for:

- Drug Development: Its ability to interact with specific molecular targets makes it a candidate for new drug formulations aimed at treating infections or other diseases.

| Target Disease | Potential Mechanism of Action |

|---|---|

| Bacterial Infections | Inhibition of bacterial enzyme activity |

| Fungal Infections | Disruption of fungal cell membrane integrity |

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of compounds similar to this compound demonstrated its efficacy against multiple bacterial strains. The results indicated that modifications to the oxazole ring could enhance antimicrobial potency.

Case Study 2: Toxicity Assessment

In vitro toxicity assessments revealed that while some derivatives exhibited moderate toxicity towards aquatic organisms like Daphnia magna, others showed promising profiles with low toxicity levels. This highlights the potential for developing safer therapeutic agents derived from this compound.

作用机制

The mechanism of action of 3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in Regulatory Documents

Government legislation and notices highlight several benzamide derivatives with structural similarities to the target compound, particularly in the 3,4-dichlorobenzamide core. Key examples include:

Key Observations :

- Structural Divergence: The target compound replaces the cyclohexyl-dimethylamino groups (seen in U-47700 and AH-7921) with a chloro-methyl-substituted oxazole ring. This substitution likely alters receptor binding profiles, as opioid activity in analogs is linked to the cyclohexylamine moiety’s interaction with μ-opioid receptors .

Benzamide Derivatives in Agrochemical Contexts

lists benzamide-based pesticides, demonstrating how substituent variation directs application:

Key Observations :

- Halogenation Patterns : The target compound’s 3,4-dichloro configuration is shared with etobenzanid, but the oxazole substituent diverges from the ethoxymethoxy group in agrochemicals. This divergence may preclude herbicidal activity, as agrochemical benzamides often rely on ether or sulfonamide groups for target binding .

Research and Regulatory Gaps

- Pharmacological Data: No direct studies on the target compound’s activity are cited in the evidence. Comparative analysis with U-47700 and AH-7921 suggests that replacing the cyclohexylamine group with an oxazole ring could reduce or eliminate opioid receptor affinity, but experimental validation is required.

- Regulatory Monitoring : The structural similarity to controlled substances warrants vigilance in regulatory frameworks to preempt misuse .

生物活性

3,4-Dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound with significant potential in biological applications. Its unique structure, characterized by the presence of chlorine and oxazole moieties, suggests various biological activities that merit detailed exploration.

- Molecular Formula : C11H7Cl3N2O2

- Molecular Weight : 305.54 g/mol

- CAS Number : 478262-52-1

- Boiling Point : Approximately 373.5 °C (predicted)

- Density : 1.555 g/cm³ (predicted)

- pKa : 9.67 (predicted) .

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly its ability to inhibit specific enzyme pathways. Research indicates that compounds with similar structures often act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.

Antitumor Activity

Studies have demonstrated that benzamide derivatives, including those structurally related to this compound, exhibit significant antitumor properties. For instance:

- A series of benzamide derivatives were tested for their ability to inhibit RET kinase activity, showing moderate to high potency in ELISA-based assays. Specifically, compounds similar to this compound demonstrated effective inhibition of cancer cell proliferation driven by RET mutations .

Enzyme Inhibition

The compound has also been linked to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway:

- Inhibition of DHFR was shown to destabilize the enzyme through reduced levels of NADP and NADPH due to interference with nicotinamide adenine dinucleotide kinase (NADK), suggesting a novel mechanism for targeting cancer cell growth .

Case Study 1: RET Kinase Inhibition

A study conducted on a series of benzamide derivatives revealed that certain compounds effectively inhibited RET kinase activity in both molecular and cellular contexts. The findings indicated that these compounds could serve as promising leads for further development as cancer therapeutics .

Case Study 2: Dihydrofolate Reductase Targeting

Research highlighted the potential of benzamide derivatives in targeting DHFR pathways. The metabolites resulting from these compounds led to significant reductions in cellular NADPH levels, thereby affecting cell viability and growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H7Cl3N2O2 |

| Molecular Weight | 305.54 g/mol |

| Boiling Point | ~373.5 °C (predicted) |

| Density | 1.555 g/cm³ (predicted) |

| pKa | 9.67 (predicted) |

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Inhibits RET kinase |

| Enzyme Inhibition | Targets DHFR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。